
4-N-butylpiperidine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-butylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The butyl group attached to the nitrogen atom enhances its chemical properties and potential applications. This compound is often used in various scientific research fields due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-butylpiperidine hydrochloride typically involves the alkylation of piperidine with butyl halides. One common method is the reaction of piperidine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 4-N-butylpiperidine hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and purity of the final product.
化学反应分析
Types of Reactions
4-N-butylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of 4-N-butylpiperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
科学研究应用
4-N-butylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-N-butylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, depending on the target. For example, it may inhibit or activate certain pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Piperidine: The parent compound, lacking the butyl group.
N-methylpiperidine: A similar compound with a methyl group instead of a butyl group.
N-ethylpiperidine: Contains an ethyl group instead of a butyl group.
Uniqueness
4-N-butylpiperidine hydrochloride is unique due to the presence of the butyl group, which enhances its lipophilicity and reactivity. This makes it more suitable for certain applications compared to its simpler counterparts.
属性
分子式 |
C10H23ClN2 |
|---|---|
分子量 |
206.75 g/mol |
IUPAC 名称 |
(1-butylpiperidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H22N2.ClH/c1-2-3-6-12-7-4-10(9-11)5-8-12;/h10H,2-9,11H2,1H3;1H |
InChI 键 |
UBKNDCRHJUQHPA-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCC(CC1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


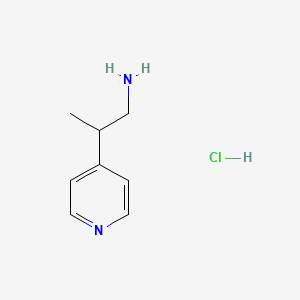
![N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731880.png)
![2-[3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731890.png)
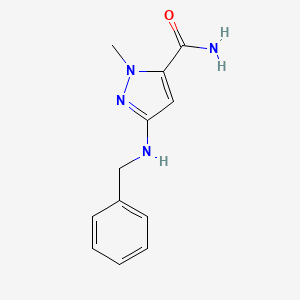

![2-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731905.png)
![bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731907.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)
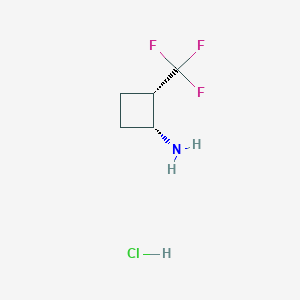
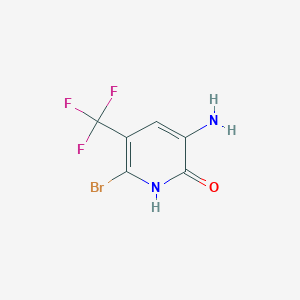
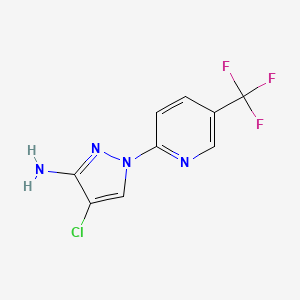
![bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731944.png)
![3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B11731945.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11731947.png)
